molecular formula C9H11FO2 B2720031 2-(4-Fluorophenyl)propane-1,3-diol CAS No. 204201-52-5

2-(4-Fluorophenyl)propane-1,3-diol

Cat. No. B2720031
CAS RN: 204201-52-5
M. Wt: 170.183
InChI Key: PFYTWIIZQFTTOS-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)propane-1,3-diol , also known by its IUPAC name 2-(2-fluorophenyl)-1,3-propanediol , is a chemical compound with the molecular formula C₉H₁₁FO₂ and a molecular weight of 170.18 g/mol . It is a white crystalline powder with the following structural formula:


Synthesis Analysis

The synthesis of 2-(4-Fluorophenyl)propane-1,3-diol involves the introduction of a fluorine atom onto the phenyl ring of propanediol. While specific synthetic methods may vary, one common approach is through the reaction of a suitable precursor (such as 4-fluorobenzaldehyde) with propanediol under appropriate conditions. Further purification and characterization steps are essential to obtain the desired compound .


Physical And Chemical Properties Analysis

Scientific Research Applications

Chemical Synthesis and Reactions

  • 2-(4-Fluorophenyl)propane-1,3-diol and related compounds have been used in various chemical synthesis processes. A study by Barthazy et al. (1999) demonstrated its role in carbon-fluorine bond formation via fluoro complexes of Ruthenium(II) (Barthazy et al., 1999). Another study explored the preparation of new oxazaborolidines from related compounds, highlighting their use in asymmetric reduction of acetophenone, impacting the field of catalysis and enantioselective reactions (Rong et al., 2000).

Material and Industrial Applications

  • 2-(4-Fluorophenyl)propane-1,3-diol derivatives are also significant in material science and industrial applications. Kuroda et al. (2007) conducted a study on the thermal behavior of beta-1 subunits in lignin, involving pyrolysis of 1,2-diarylpropane-1,3-diol-type lignin model compounds, which can have implications for biomass processing and material engineering (Kuroda et al., 2007).

Pharmaceutical Research

  • In pharmaceutical research, enantiomerically pure derivatives of 2-(4-Fluorophenyl)propane-1,3-diol have been synthesized and tested for antiproliferative activity on cancer cell lines, as demonstrated in a study by Dufrasne et al. (2002). This indicates its potential in developing new therapeutic agents (Dufrasne et al., 2002).

Analytical Chemistry

  • Al-Rimawi and Kharoaf (2011) developed a liquid chromatographic method for analyzing chloramphenicol and its related compound 2-amino-1-(4-nitrophenyl)propane-1,3-diol, showcasing the utility of 2-(4-Fluorophenyl)propane-1,3-diol and its derivatives in analytical methods (Al-Rimawi & Kharoaf, 2011).

Safety and Hazards

The safety data sheet indicates that it may cause skin and eye irritation. Proper handling and protective measures are essential .

Future Directions

For more detailed information, refer to the [Material Safety Data Sheet (MSDS)] and relevant peer-reviewed papers.

: Sigma-Aldrich: 2-(2-fluorophenyl)propane-1,3-diol : Synthesis and spectroscopical data of 2-(4-fluorophenyl)propane-1,3-diol

properties

IUPAC Name

2-(4-fluorophenyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8,11-12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYTWIIZQFTTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)propane-1,3-diol

CAS RN

204201-52-5
Record name 2-(4-fluorophenyl)-1,3-propanediol
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